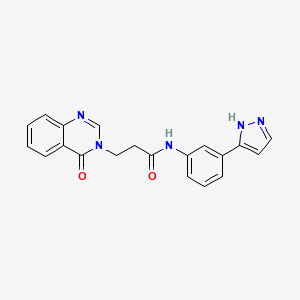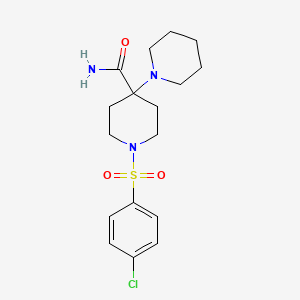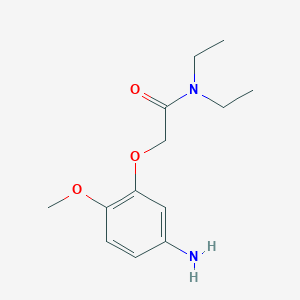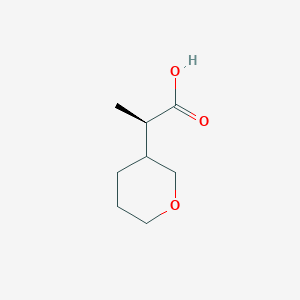
(2R)-2-(Oxan-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(Oxan-3-yl)propanoic acid, also known as homoproline, is an important amino acid derivative that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is a cyclic amino acid, which means that it contains a ring structure in its chemical composition. The unique structural features of homoproline make it an interesting molecule to study and explore its potential applications in various fields of research.
作用機序
The mechanism of action of (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives is not fully understood. However, it is believed that the cyclic structure of (2R)-2-(Oxan-3-yl)propanoic acid confers unique properties that allow it to interact with biological targets in a specific manner. Homoproline derivatives have been shown to inhibit the activity of enzymes involved in inflammation and cancer, suggesting that they may act as enzyme inhibitors.
Biochemical and Physiological Effects:
Homoproline and its derivatives have been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that (2R)-2-(Oxan-3-yl)propanoic acid derivatives exhibit potent anti-inflammatory and anti-cancer activities. In vivo studies have shown that (2R)-2-(Oxan-3-yl)propanoic acid derivatives have the potential to reduce tumor growth and inflammation in animal models.
実験室実験の利点と制限
The advantages of using (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives in lab experiments include their high purity and yield, their unique structural features, and their potential applications in various scientific fields. However, the limitations of using (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives in lab experiments include their high cost and the limited availability of some derivatives.
将来の方向性
There are several future directions for research on (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives. One potential direction is the development of novel (2R)-2-(Oxan-3-yl)propanoic acid derivatives with improved pharmacological properties. Another potential direction is the exploration of the mechanism of action of (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives, which could lead to the development of more effective drugs for the treatment of various diseases. Finally, the use of (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives in the development of new materials and catalysts is another potential direction for future research.
合成法
The synthesis of (2R)-2-(Oxan-3-yl)propanoic acid can be achieved through several methods, including the cyclization of amino acids, the oxidation of proline, and the reduction of homoglutamic acid. The most common method for synthesizing (2R)-2-(Oxan-3-yl)propanoic acid is the cyclization of L-hydroxyproline using a cyclization agent such as dicyclohexylcarbodiimide (DCC) or N,N’-dicyclohexylcarbodiimide (DCCD). This method yields (2R)-2-(Oxan-3-yl)propanoic acid in high purity and yield.
科学的研究の応用
Homoproline has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of (2R)-2-(Oxan-3-yl)propanoic acid is in the field of medicinal chemistry, where it has been explored as a potential drug candidate for the treatment of various diseases. Homoproline derivatives have been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities.
特性
IUPAC Name |
(2R)-2-(oxan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCOSQLLYSAPJQ-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Oxan-3-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2773961.png)
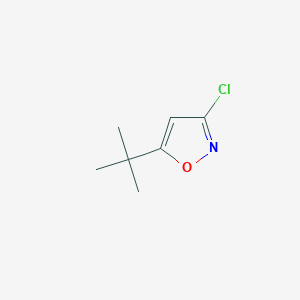
![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2773963.png)
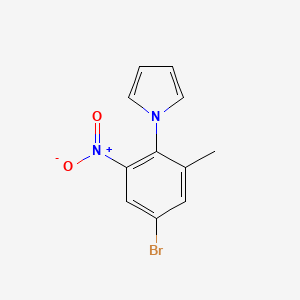
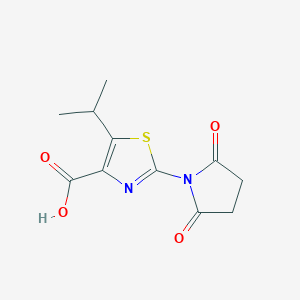
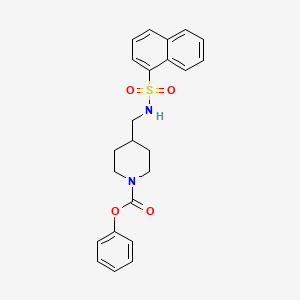
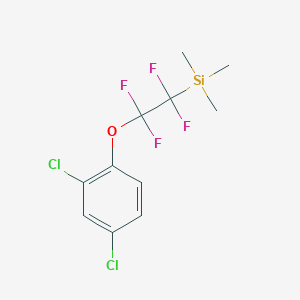
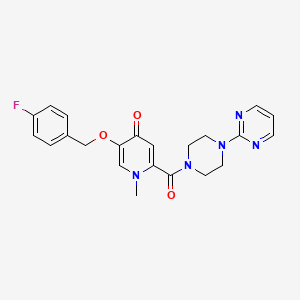
![2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2773975.png)
